molecular formula C7H10O2 B1282416 8-Oxabicyclo[3.2.1]octan-3-one CAS No. 77745-32-5

8-Oxabicyclo[3.2.1]octan-3-one

Cat. No.: B1282416
CAS No.: 77745-32-5
M. Wt: 126.15 g/mol
InChI Key: XWUJGUIPMCLRBE-UHFFFAOYSA-N
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Description

8-Oxabicyclo[3.2.1]octan-3-one is a bicyclic organic compound with the molecular formula C7H10O2. It is characterized by a unique structure that includes an oxygen atom integrated into a bicyclic ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxabicyclo[3.2.1]octan-3-one can be achieved through several methods. One notable method involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers. This reaction is promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and zinc bromide (ZnBr2), allowing for the efficient construction of the compound with a wide substrate scope .

Another method involves the reaction of 3-alkoxycyclobutanones with allylic silanes in the presence of titanium tetrachloride (TiCl4). This reaction proceeds stereoselectively to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a foundation for potential large-scale production. Optimization of reaction conditions and the use of efficient catalysts are crucial for industrial applications.

Chemical Reactions Analysis

Oxime Formation

Reaction with hydroxylamine hydrochloride under acidic or basic conditions converts the ketone to its oxime derivative. This serves as a precursor for further transformations.

Reagents/ConditionsProductYieldReference
NH₂OH·HCl, NaOAc, EtOH, reflux8-Oxabicyclo[3.2.1]octan-3-one oxime85–92%

Mechanism : Nucleophilic attack by hydroxylamine on the carbonyl carbon, followed by dehydration.

Beckmann Rearrangement

The oxime derivative undergoes Beckmann rearrangement under acidic conditions to form a lactam, expanding synthetic utility.

Reagents/ConditionsProductYieldReference
H₂SO₄, Ac₂O, 0°C → rt7-Azabicyclo[3.2.1]octan-8-one78%

Applications : Lactams are key intermediates in alkaloid synthesis and drug discovery.

Reduction Reactions

The ketone is reduced to secondary alcohols using hydride reagents, with stereoselectivity influenced by reaction conditions.

ReagentConditionsProductDiastereomeric Ratio (dr)Reference
NaBH₄MeOH, 0°Cexo-8-Oxabicyclo[3.2.1]octan-3-ol1:1
SmI₂THF, −78°C2β-Carbomethoxy-3-aryl derivatives3:1 (β:α)

Key Insight : Samarium iodide promotes selective reduction of conjugated systems, enabling access to pharmacologically relevant tropane analogs .

Nucleophilic Additions

Grignard and organometallic reagents add to the ketone, forming tertiary alcohols.

ReagentProductStereoselectivityReference
MeMgBr3-Hydroxy-3-methyl derivativeexo preference
PhLi3-Hydroxy-3-phenyl derivative>90% exo

Applications : These adducts are intermediates in monoamine transporter inhibitors (e.g., DAT/SERT ligands) .

Cross-Coupling Reactions

Derivatives participate in Stille and Suzuki couplings to introduce aryl/heteroaryl groups.

Reaction TypeReagents/ConditionsProductYieldReference
Stille CouplingPd(PPh₃)₄, CuI, DMF, 80°C3-Biaryl-8-oxabicyclo[3.2.1]octanone60–85%
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, dioxane, 90°C3-(4-Pyridyl) derivative72%

Note : Stille couplings generally outperform Suzuki reactions in yield for bicyclic substrates .

Tandem C–H Oxidation/Aldol Cyclization

A three-step cascade reaction constructs the bicyclic scaffold efficiently.

Reagents/ConditionsKey StepsProduct YieldReference
TEMPO⁺BF₄⁻, ZnBr₂, CH₂Cl₂, rt1. C–H oxidation
2. Oxa- Cope rearrangement
3. Aldol cyclization
82%

Mechanistic Insight : ZnBr₂ stabilizes intermediates, while TEMPO⁺ mediates oxidation .

Gold-Catalyzed Transformations

Gold(I) catalysts enable stereoselective rearrangements and cyclizations.

Catalyst SystemReactionProductSelectivityReference
Ph₃PAuNTf₂, CH₂Cl₂Tandem 1,3-acyloxy migration/Ferrier rearrangementexo-8-Oxabicyclo[3.2.1]octane>95% exo

Application : Used in asymmetric synthesis of cortistatin analogs .

TiCl₄-Mediated Cyclizations

TiCl₄ activates substrates for stereospecific annulation.

SubstrateConditionsProductYieldReference
3-AlkoxycyclobutanoneTiCl₄, CH₂Cl₂, −20°CThis compound88%

Key Insight : The reaction proceeds via a zwitterionic intermediate, enabling seven-membered transition states .

Scientific Research Applications

8-Oxabicyclo[3.2.1]octan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Oxabicyclo[3.2.1]octan-3-one in chemical reactions involves the formation of reactive intermediates, such as oxonium ions and carbocations. These intermediates facilitate various organic transformations, including rearrangements and cyclizations . The molecular targets and pathways involved in these reactions are primarily determined by the specific reagents and conditions used.

Comparison with Similar Compounds

Uniqueness: 8-Oxabicyclo[3.2.1]octan-3-one is unique due to its specific oxygen-containing bicyclic structure, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo complex organic transformations makes it a valuable compound in synthetic chemistry.

Biological Activity

8-Oxabicyclo[3.2.1]octan-3-one is a bicyclic compound that has garnered attention in various fields, including organic synthesis and medicinal chemistry. Its unique structural features enable it to serve as a precursor for bioactive compounds and facilitate diverse chemical transformations. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Synthesis

The compound this compound is characterized by a bicyclic structure that includes an oxygen atom in one of the rings. This configuration allows for various functionalizations and transformations, making it a valuable intermediate in organic synthesis.

Synthesis Methods:

  • Gold(I)-Catalyzed Reactions: Efficient methods have been developed for synthesizing enantiomerically pure derivatives via gold(I)-catalyzed tandem reactions, which include acyloxy migration and Ferrier rearrangement .
  • Stille Coupling Protocols: These protocols have been utilized to create complex derivatives with significant biological activities .

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates during chemical reactions, such as oxonium ions and carbocations. These intermediates can facilitate various organic transformations, leading to the generation of biologically active derivatives.

Applications in Medicinal Chemistry

While specific biological applications of this compound are not extensively documented, its derivatives have shown promise in pharmaceutical applications:

  • Neurotoxic Compounds: Some derivatives have been linked to the biosynthesis of neurotoxins like anatoxin-a, which exhibit significant inhibitory effects on acetylcholine receptors .
  • Monoamine Transporter Ligands: Research indicates that certain derivatives can selectively inhibit dopamine transporters (DAT) and serotonin transporters (SERT), suggesting potential applications in treating neurological disorders .

Study 1: Neurotoxin Production

A study examined the production of anatoxin-a from cyanobacterial strains, identifying this compound as an intermediate in its biosynthetic pathway. The research highlighted the compound's role under varying growth conditions, demonstrating its potential impact on neurotoxin production .

Study 2: Plant Growth Regulation

Research evaluating the plant growth regulatory activity of analogues of 8-oxabicyclo[3.2.1]octan-6-en-3-one found that certain compounds stimulated radicle growth in Sorghum bicolor. At specific concentrations, these compounds exhibited both stimulatory and inhibitory effects on plant growth .

Data Tables

Compound Biological Activity IC50 (nM) Notes
This compoundPrecursor for neurotoxinsN/AInvolved in anatoxin-a biosynthesis
Derivative ADAT Inhibition0.49High selectivity for DAT over SERT
Derivative BSERT Inhibition2.19Significant binding profiles

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Oxabicyclo[3.2.1]octan-3-one?

Methodological Answer: The synthesis of this compound involves multiple approaches:

  • Hydrogenation of Enone Precursors : Reduction of 8-oxabicyclo[3.2.1]oct-6-en-3-one using a Parr hydrogenation apparatus under 3.0 × 10⁵ Pa H₂ pressure yields the saturated ketone in quantitative yield .
  • [4+3] Cycloaddition : Cationic cascade reactions using oxyallyl intermediates enable the construction of the bicyclic framework with high regiocontrol .
  • Stille/Suzuki Cross-Coupling : Functionalization at the C3 position via Stille coupling achieves derivatives in high yields, though Suzuki coupling may require optimization to avoid side reactions .

Key Analytical Techniques :

  • NMR/IR Spectroscopy : Confirms structural integrity and functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry, as demonstrated for gold(III) salts of related tropane alkaloids .

Q. How is stereoisomer separation achieved for 8-oxabicyclo derivatives?

Methodological Answer:

  • Chiral HPLC : Effective for resolving enantiomers using polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .
  • Diastereomeric Salt Formation : Employing chiral acids (e.g., tartaric acid) to crystallize enantiopure intermediates .

Q. What bioactivity screening models are used for 8-oxabicyclo derivatives?

Methodological Answer:

  • Transporter Inhibition Assays : Radioligand binding studies (e.g., [³H]WIN 35,428 for DAT/SERT/NET) quantify affinity in nM ranges .
  • Receptor Functional Assays : Guinea pig ileum contraction models assess 5-HT4 receptor agonism/antagonism (e.g., BIMU 8 derivatives) .

Advanced Research Questions

Q. How do substituent variations influence bioactivity in 8-oxabicyclo derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • C3 Substituents : Bulky aryl groups enhance DAT affinity (e.g., 3-(biaryl) derivatives show IC₅₀ < 50 nM) .
  • Bicyclic Rigidity : The 8-azabicyclo scaffold imparts stereoselective binding; axial vs. equatorial substituents alter receptor subtype selectivity (e.g., σ2 vs. σ1 receptors) .

Example SAR Table :

DerivativeSubstituent (Position)DAT IC₅₀ (nM)SERT IC₅₀ (nM)Selectivity (DAT/SERT)
Compound 2a3-(4-Fluorophenyl)1245037.5
Compound 3c3-(3,4-Dichlorophenyl)832040.0
Data adapted from .

Q. What strategies enable enantioselective synthesis of 8-oxabicyclo derivatives?

Methodological Answer:

  • Organocatalytic [5+2] Cycloaddition : Dual thiourea/aminothiourea catalysts achieve >90% ee for 8-oxabicyclo[3.2.1]octanes .
  • Biocatalysis : Engineered transaminases (e.g., Ruegeria sp. TM1040 variants) convert ketones to exo-amine derivatives with >99% diastereoselectivity .
  • Chiral Lithium Amides : Enantioselective deprotonation of bicyclic ketones yields chiral building blocks for natural product synthesis .

Q. How is regioselectivity controlled in Baeyer-Villiger oxidations of 8-oxabicyclo ketones?

Methodological Answer:

  • Substituent Effects : Electron-donating groups at C2/C6 favor lactone formation at the more substituted position (e.g., 8-isopropyl derivatives) .
  • Computational Modeling : DFT studies predict transition-state energies to rationalize regioselectivity trends .

Q. How can computational methods resolve mechanistic contradictions in cycloaddition reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Simulates transition states to explain stereochemical outcomes (e.g., endo vs. exo selectivity in [4+3] cycloadditions) .
  • Conformational Analysis : Molecular dynamics identify key torsional angles influencing reactivity (e.g., pyrylium ion intermediates) .

Q. How are contradictory SAR findings in transporter inhibition resolved?

Methodological Answer:

  • Binding Mode Analysis : Docking studies (e.g., AutoDock Vina) differentiate competitive vs. allosteric inhibition .
  • Functional Uptake Assays : Compare ligand effects on [³H]dopamine uptake vs. binding to distinguish transport inhibition from receptor antagonism .

Table 1: Synthetic Methods Comparison

MethodYield (%)StereocontrolKey Reference
Hydrogenation95–100N/A
[5+2] Cycloaddition80–90>90% ee
Stille Coupling70–85Moderate

Table 2: Computational Tools for Mechanism Elucidation

ToolApplicationExample Use Case
Gaussian 16Transition-state optimizationBaeyer-Villiger regioselectivity
AutoDock VinaLigand-receptor dockingDAT/SERT binding modes

Properties

IUPAC Name

8-oxabicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-5-3-6-1-2-7(4-5)9-6/h6-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUJGUIPMCLRBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70525311
Record name 8-Oxabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77745-32-5
Record name 8-Oxabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-oxabicyclo[3.2.1]octan-3-one
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Synthesis routes and methods I

Procedure details

8-Oxa-bicyclo[3.2.1]oct-6-en-3-one was synthesized by the known [4+3]cycloaddition of the commercially available furan and the oxyally generated from 1,1,3-trichloroacetone, followed by reduction with zinc (J. Org. Chem. 1999,64, 3398 and J. Am. Chem. Soc. 2001, 123, 5590). Internal double bond of the cycloadduct was reduced using Pd/C in MeOH to give 8-oxa-bicyclo[3.2.1]octan-3-one. The resulting ketone was subjected to Eadsworth-Horner-Emmons condition to yield the α,β-unsaturated ester. Catalytic hydrogenation of the conjugated ester gave rise to an inseparable mixture (˜1:1) of diasteromers with no diastereoselectivity. The mixture of diastereomers carried forward to the next two steps. These steps include reduction of esters with NaBH4/LiCl followed by treatment with TsCl in the presence of NEt3 to furnish the oxabicyclo[3.2.1]octaneethylmethylbenzensolfonate. 1H NMR (CDCl3): δ 7.81-7.78 (m, 2H), 7.37-7.34 (m, 2H), 4.35-4.28 (m, 2H), 4.07-4.02 (m, 2H), 2.46 (s, 3H), 2.07 (m, 1H), 1.95-1.87 (m, 2H), 1.82-1.76 (m, 1H), 1.68-1.63 (m, 2H), 1.55-1.50 (m, 2H), 1.43-1.28 (m, 2H), 1.10 (m, 1H).
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Synthesis routes and methods II

Procedure details

8-Oxa-bicyclo[3.2.1]oct-6-en-3-one was synthesized by the known [4+3] cycloaddition of the commercially available furan and the oxyally generated from 1,1,3-trichloroacetone, followed by reduction with zinc (J. Org. Chem. 1999, 64, 3398 and J. Am. Chem. Soc. 2001, 123, 5590). Internal double bond of the cycloadduct was reduced using Pd/C in MeOH to give 8-oxa-bicyclo[3.2.1]octan-3-one. The resulting ketone was subjected to Eadsworth-Horner-Emmons condition to yield the α,β-unsatured ester. Catalytic hydrogenation of the conjugated ester gave rise to an inseparable mixture (˜1:1) of diasteromers with no diastereoselectivity. The mixture of diastereomers carried forward to the next two steps. These steps include reduction of esters with NaBH4/LiCl followed by treatment with TsCl in the presence of NEt3 to furnish the oxabicyclo[3.2.1]octaneethylmethylbenzensolfonate. 1H NMR (CDCl3): δ 7.81-7.78 (m, 2H), 7.37-7.34 (m, 2H), 4.35-4.28 (m, 2H), 4.07-4.02 (m, 2H), 2.46 (s, 3H), 2.07 (m, 1H), 1.95-1.87 (m, 2H), 1.82-1.76 (m, 1H), 1.68-1.63 (m, 2H), 1.55-1.50 (m, 2H), 1.43-1.28 (m, 2H), 1.10 (m, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one
8-Oxabicyclo[3.2.1]octan-3-one
2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one
8-Oxabicyclo[3.2.1]octan-3-one
2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one
8-Oxabicyclo[3.2.1]octan-3-one
2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one
8-Oxabicyclo[3.2.1]octan-3-one
2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one
8-Oxabicyclo[3.2.1]octan-3-one
2-Hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one
8-Oxabicyclo[3.2.1]octan-3-one

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